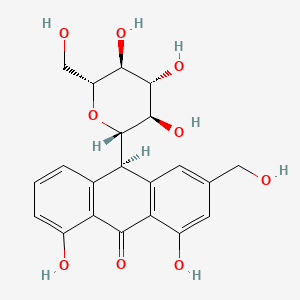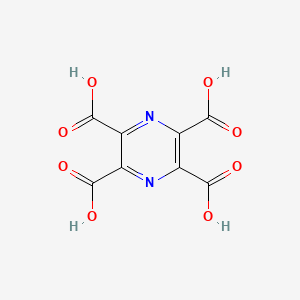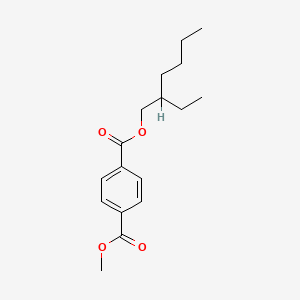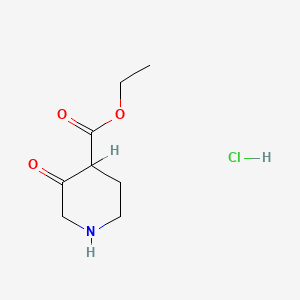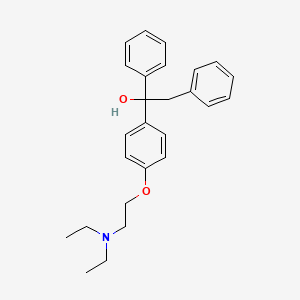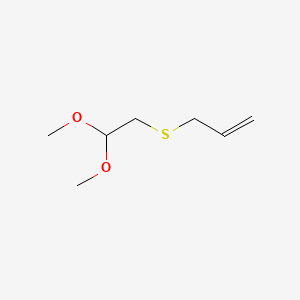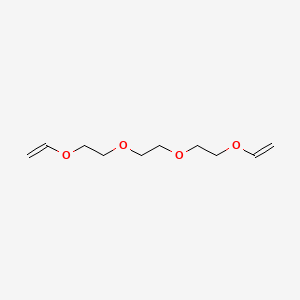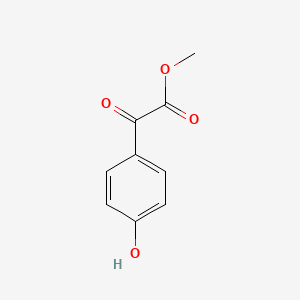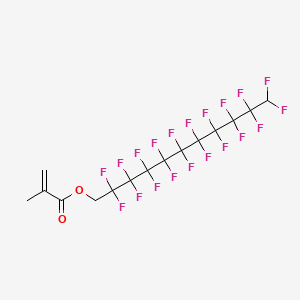
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as Allopurinol, is a xanthine oxidase inhibitor that is widely used in the treatment of gout and hyperuricemia. It is a synthetic analogue of hypoxanthine, which is a natural substrate of xanthine oxidase. The drug acts by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and uric acid. Inhibition of xanthine oxidase leads to a decrease in the production of uric acid, which is the primary cause of gout and hyperuricemia.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their potential in synthesizing various compounds. For instance, a study focused on the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione via reaction with diethylamine and formaldehyde, demonstrating its structural versatility (C. Dong, 2010). Another research outlined the synthesis of derivatives through a three-component reaction in aqueous media, showcasing the compound's adaptability in different solvents (D. Shi, Jingwen Shi, Shaofeng Rong, 2010).
Anti-inflammatory and Biological Activities
Several studies have explored the anti-inflammatory properties of derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione. For instance, the anti-inflammatory activity of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine was evaluated using the mouse ear swelling test, indicating potential therapeutic applications (Shang Lin-lin, C. Dong, 2010). Additionally, the impact of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow has been studied, revealing their potential in oxidative stress-related therapies (S. Meshcheryakova et al., 2022).
Pharmacological Potential
The compound has been investigated for its pharmacological applications. For example, studies have synthesized and tested pyrimidine derivatives for their hypotensive activity, indicating a potential for cardiovascular disease treatments (V. Kataev et al., 2014). Furthermore, derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione have been explored for their anti-Hepatitis B virus activity, showing the compound's relevance in antiviral research (W. El‐Sayed et al., 2009).
Chemical Transformation and Crystallography
The compound also plays a role in chemical transformations and crystallography. Research has been conducted on the transformation of its derivatives into other heterocyclic compounds, indicating its utility in complex chemical syntheses (Harjit Singh et al., 1992). Additionally, crystal structures involving derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione have been elucidated, contributing to our understanding of its structural properties (A. Kirfel et al., 1997).
Eigenschaften
IUPAC Name |
6-hydrazinyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNIRIANAAPGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403402 | |
| Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
893631-08-8 | |
| Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 6-Hydrazinouracil has the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol. Its structural formula is:
A: 6-Hydrazinouracil serves as a versatile precursor in the synthesis of various fused pyrimidine derivatives. For example, it reacts with aldehydes or ketones to form pyrimido[4,5-c]pyridazine derivatives. [, ] This reaction proceeds through the formation of a hydrazone intermediate, followed by a cyclization step. []
A: Yes, reacting 1,3-dialkyl-6-hydrazinouracils with alkyl or acyl isothiocyanates produces 5,7-dialkyl-3-alkyl (or acyl) aminopyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones. [] This reaction involves the initial formation of a 6-[4-alkyl (or acyl) thiosemicarbazido] uracil intermediate, which undergoes cyclization. []
A: Studies show that 1,3-dimethyl-6-hydrazinouracils react with α,β-unsaturated compounds and α-ketoalkynes to regioselectively synthesize novel 1H-pyrimido[4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines. [] This highlights the compound's potential in constructing diverse heterocyclic systems.
A: Research on 7-deazaxanthine derivatives, specifically 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines, showcases the potential of 6-Hydrazinouracil as a scaffold for pharmacologically active compounds. [] These derivatives, synthesized from 6-hydrazinouracils and aldehydes or ketones, exhibited diuretic, cardiac, and central nervous system stimulating activities comparable to caffeine. []
A: While not directly addressed in the provided research, 2,4-dihydrazinouracil, a derivative of 6-Hydrazinouracil, has demonstrated significant cytotoxic activity and apoptogenic effects in murine leukemia cells. [] This suggests potential avenues for further investigation into the anti-cancer properties of 6-Hydrazinouracil derivatives.
A: While 2,4-dihydrazinouracil showed promising apoptogenic activity, its active concentrations were significantly higher than those of 5-fluorouracil, indicating a need for further research to optimize its therapeutic window. [] Additionally, 2-chloro-4-hydrazinouracil, another derivative, exhibited cytotoxicity but lacked the desired apoptotic morphology, raising concerns about potential off-target effects. []
A: The provided research does not delve into the specific mechanisms of action for the cytotoxic effects observed with 2,4-dihydrazinouracil and 2-chloro-4-hydrazinouracil. [] Further studies are required to elucidate their precise cellular targets and downstream effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



